molecular formula C22H14F6N4O2 B11519536 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11519536
M. Wt: 480.4 g/mol
InChI Key: MZRVRIVLHXEQST-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups These functional groups are known for their significant impact on the chemical properties of the compound, such as increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of both trifluoromethyl and trifluoromethoxy groups in 5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H14F6N4O2

Molecular Weight

480.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H14F6N4O2/c1-12-2-4-13(5-3-12)16-10-18(21(23,24)25)32-19(30-16)11-17(31-32)20(33)29-14-6-8-15(9-7-14)34-22(26,27)28/h2-11H,1H3,(H,29,33)

InChI Key

MZRVRIVLHXEQST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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